Physicochemical Differentiation: Fragment-Like XLogP3 and Rotatable Bond Profile versus Bulkier N5,N7-Substituted PDE1/PDE5 Inhibitor Scaffolds
The target compound exhibits an XLogP3 of 0.2 and only 2 rotatable bonds, consistent with a fragment-like (MW 208) physicochemical space. In contrast, functionally characterized PDE1 pyrazolo[3,4-d]pyrimidine-4,6-diones described in patent US9255099B2 carry N5- and N7-substituents such as phenylamino, benzyl, and biaryl groups, yielding MW typically >400 Da and computed XLogP3 values >2.5 [1]. This sharp divergence in lipophilicity and molecular complexity makes the diethyl compound preferable as a minimalist scaffold for fragment growing, selectivity profiling, or as a synthetic intermediate where late-stage diversification at C3 is desired [2].
| Evidence Dimension | Lipophilicity (XLogP3) and rotatable bond count |
|---|---|
| Target Compound Data | XLogP3 = 0.2; Rotatable bonds = 2; MW = 208.22 [2] |
| Comparator Or Baseline | PDE1 inhibitors in US9255099B2: MW typically >400, XLogP3 inferred >2.5 based on biphenyl/biaryl substructures [1] |
| Quantified Difference | ΔXLogP3 > 2.3; MW difference > 200 Da; Rotatable bond difference estimated >4 |
| Conditions | Computed physicochemical properties (PubChem / XLogP3 3.0) |
Why This Matters
Lower lipophilicity and fragment-like character reduce the risk of non-specific binding and solubility-limited assay artifacts, making the compound a cleaner starting point for medicinal chemistry optimization or a superior negative-control scaffold.
- [1] US9255099B2 – Pyrazolo[3,4-D]pyrimidine-4,6(5H,7H)-diones as phosphodiesterase 1 inhibitors. Google Patents, filed 2007. View Source
- [2] PubChem Compound Summary for CID 331885, 5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. National Center for Biotechnology Information, 2026. View Source
